What are the physicochemical properties of tert-butyl methacrylate?
What are the physicochemical properties of tert-butyl methacrylate?
An In-Depth Technical Guide to the Physicochemical Properties of Tert-Butyl Methacrylate (tBMA)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl methacrylate (tBMA), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into its application, characterization, and handling.
Introduction: The Significance of Tert-Butyl Methacrylate
Tert-butyl methacrylate (tBMA) is an ester of methacrylic acid distinguished by its bulky tert-butyl functional group.[1][2] This structural feature is not merely incidental; it is the primary determinant of the monomer's unique properties and, by extension, the properties of the polymers derived from it.[2][3][4] In fields ranging from high-performance coatings to advanced biomaterials and photoresists, understanding the fundamental characteristics of tBMA is critical for designing materials with tailored functionality, such as enhanced thermal stability, chemical resistance, and hydrophobicity.[4][5][6][7] This guide delves into these properties, providing the causal links between molecular structure and macroscopic behavior.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of scientific integrity. tBMA is defined by the following identifiers:
-
IUPAC Name: tert-butyl 2-methylprop-2-enoate[8]
-
Synonyms: TERT-BUTYL METHACRYLATE MONOMER, t-BMA, Methacrylic acid tert-butyl ester[4][5]
-
CAS Number: 585-07-9[2]
The molecule's structure, featuring a reactive methacrylate group sterically hindered by a non-polar tert-butyl group, is central to its utility.
Caption: Chemical structure of tert-butyl methacrylate.
Core Physicochemical Properties: A Quantitative Overview
For ease of reference, the key physicochemical properties of tBMA are summarized below. These values represent the typical specifications and experimental findings from authoritative sources.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid with an ester-like odor | [1][8] |
| Density | 0.875 g/cm³ (at 20°C) | [1][2][10][11] |
| Boiling Point | 132 - 136 °C (at 1013 hPa) | [4][5][10][11][12] |
| Melting Point | -48 °C | [1][2][4][11][12] |
| Flash Point | 30 °C (closed cup) | [12][13] |
| Refractive Index (n²⁰/D) | ~1.415 | [2][11][14] |
| Viscosity | 0.97 mPa·s (at 20°C) | [1][11] |
| Vapor Pressure | 7.0 mbar (at 18.5°C) | [1][11][12] |
| Water Solubility | 0.36 g/L (at 25°C); generally considered insoluble | [8][12] |
| log P (Octanol/Water) | 2.54 | [12] |
| Polymer Tg | 105 - 117 °C | [1][3] |
Causality: The Influence of the Tert-Butyl Group
The bulky and non-polar nature of the tert-butyl group is directly responsible for many of the valuable properties observed in tBMA-derived polymers. This relationship is a cornerstone of its application in materials science.
Caption: Influence of the tert-butyl group on polymer properties.
Chemical Reactivity and Polymerization
The reactivity of tBMA is dominated by the methacrylate functional group, which readily participates in free-radical polymerization.[1][7] It can be used to form homopolymers—poly(tert-butyl methacrylate) or PtBMA—and can be copolymerized with a vast array of other monomers, including acrylates, styrenes, and vinyl compounds, to precisely tailor the final properties of the material.[1][11][15][16]
A key feature for synthetic chemists is the tBMA's resistance to transesterification reactions.[3] This allows it to function as an effective protective group; in a copolymer, other ester groups (like methyl methacrylate) can be selectively modified while the tBMA units remain intact.[3]
However, its stability is not absolute. Under harsh acidic conditions, the tert-butyl ester can be cleaved to form poly(methacrylic acid) and isobutylene gas.[1] This predictable reactivity is exploited in the design of photoresists for semiconductor manufacturing, where the acid-catalyzed deprotection of PtBMA-containing polymers changes their solubility, allowing for the creation of intricate patterns.[6]
Standard Analytical and Characterization Protocols
To ensure reproducibility and quality, the properties of tBMA and its polymers must be verified using standardized methods. These protocols form a self-validating system for material characterization.
Protocol: Purity Determination by Gas Chromatography (GC)
Rationale: Gas chromatography is the definitive method for assessing the purity of volatile monomers like tBMA.[2] It separates the sample based on boiling point and polarity, allowing for the quantification of tBMA relative to any impurities or residual starting materials.
Methodology:
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The choice of a mid-polarity capillary column (e.g., DB-5 or equivalent) is crucial for resolving tBMA from common impurities.
-
Sample Preparation: Prepare a dilute solution of tBMA (e.g., 1% v/v) in a high-purity solvent such as acetone or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Temperature Program: An oven temperature program is executed to separate components. A typical program might be:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detection: The FID detector, held at ~300°C, combusts the eluting compounds, generating a signal proportional to the mass of carbon.
-
Analysis: The purity is calculated based on the area percent of the tBMA peak relative to the total area of all detected peaks. For industrial-grade tBMA, purity is typically specified as ≥99.0%.[1][4][7]
Protocol: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Rationale: The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For PtBMA, its high Tg imparts thermal stability and hardness.[1][3] DSC is the standard method for its measurement, detecting the change in heat capacity that occurs at this transition.[17][18]
Caption: Standard DSC workflow for Tg determination.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. An identical empty pan is used as a reference.
-
Instrument Program: The "heat-cool-heat" cycle is essential. The first heating scan erases the polymer's prior thermal history. The cooling scan provides a controlled thermal state. The second heating scan is then used for analysis, as it reflects the intrinsic properties of the material.
-
Data Analysis: The Tg is determined from the thermogram of the second heating scan. It is typically reported as the midpoint of the step-like transition in the heat flow curve. The high Tg of PtBMA, often cited around 107°C, is a direct consequence of the restricted chain mobility caused by the bulky tert-butyl groups.[3][19]
Safety, Handling, and Storage: A Critical Directive
From a practical standpoint, the safe handling of tBMA is paramount. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[20][21] All handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), and all equipment must be grounded to prevent static discharge.[8][20][21]
The most critical aspect of tBMA storage is the prevention of spontaneous polymerization.
-
Oxygen is Required: tBMA is stabilized with an inhibitor, such as MEHQ (monomethyl ether of hydroquinone). This stabilizer is only effective in the presence of dissolved oxygen.[1][2][11]
-
NEVER Store Under Inert Gas: Storing tBMA under nitrogen or argon will deplete the dissolved oxygen, rendering the stabilizer useless and creating a significant risk of runaway polymerization, which can be violent.[1][2][11] The headspace of the storage container must contain air (5-21% oxygen).[20]
-
Temperature Control: Storage temperatures should not exceed 35°C.[1][11] For long-term stability, refrigerated storage (2-8°C) is often recommended.[12][14][22]
-
Material Compatibility: The preferred material for storage tanks and pipes is stainless steel. While carbon steel is acceptable, rust formation can be an issue as iron ions can act as weak polymerization initiators.[2][11]
Conclusion
Tert-butyl methacrylate is a uniquely versatile monomer whose value is derived directly from its chemical structure. The steric and electronic effects of the tert-butyl group impart a highly desirable combination of hydrophobicity, thermal stability, and chemical resistance to its polymers. For scientists and researchers, a thorough understanding of its core physicochemical properties, combined with rigorous adherence to standardized characterization and safety protocols, is the key to unlocking its full potential in the development of next-generation materials.
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